Butyl 2,2,3,3,3-pentafluoropropyl carbonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11F5O3 |
|---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
butyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C8H11F5O3/c1-2-3-4-15-6(14)16-5-7(9,10)8(11,12)13/h2-5H2,1H3 |
InChI Key |
QOSCMMPGVVAHQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of Chloroformate Intermediate
In a typical procedure, 2,2,3,3,3-pentafluoropropanol (0.5 mol) is reacted with triphosgene (82.5 mmol) in anhydrous diethyl ether at 0°C, followed by the addition of pyridine (0.51 mol) to neutralize HCl byproducts. The reaction proceeds via nucleophilic attack of the alcohol on triphosgene, generating a chloroformate intermediate (ClCO-O-CH2CF2CF3). The stoichiometric ratio of alcohol to triphosgene is critical, as excess alcohol drives the reaction toward the symmetric bis-carbonate.
Nucleophilic Substitution with Butanol
The chloroformate intermediate is subsequently reacted with butanol (1.0 mol) under reflux conditions. Pyridine or another tertiary amine is added to scavenge HCl, yielding this compound. This step achieves an 80–88% yield under optimized conditions, as demonstrated in analogous syntheses of bis(2,2,3,3,3-pentafluoropropyl) carbonate.
Key Parameters:
-
Temperature: 0°C for chloroformate formation, 50–60°C for substitution.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran.
Pentafluorophenyl Ester Intermediate Route
A versatile method employs pentafluorophenyl (PFP) esters as activated intermediates for carbonate synthesis. This approach avoids hazardous reagents like triphosgene and enables mild reaction conditions.
Synthesis of PFP Carbonate Intermediate
2,2,3,3,3-Pentafluoropropanol is reacted with pentafluorophenyl chloroformate in dichloromethane at room temperature, yielding the PFP carbonate (PFP-O-CO-O-CH2CF2CF3). The PFP group acts as a leaving group, facilitating nucleophilic displacement by butanol.
Displacement with Butanol
The PFP carbonate is treated with butanol (1.2 eq) in the presence of a catalytic base (e.g., DMAP) at 25°C. The reaction completes within 4 hours, affording the target compound in 90–95% yield.
Advantages:
-
No requirement for low temperatures or anhydrous conditions.
Transesterification of Symmetric Carbonates
This compound can be synthesized via transesterification of bis(2,2,3,3,3-pentafluoropropyl) carbonate with butanol. This method leverages equilibrium dynamics and catalytic agents.
Catalytic Transesterification
Bis(2,2,3,3,3-pentafluoropropyl) carbonate (1.0 eq) is heated with excess butanol (5.0 eq) in toluene at 110°C using titanium(IV) isopropoxide (0.1 eq) as a catalyst. The reaction is monitored by GC-MS, with the symmetric carbonate gradually converting to the mixed carbonate. The yield reaches 70–75% after 12 hours.
Challenges:
-
Equilibrium favors the symmetric carbonate, necessitating excess butanol.
-
Product separation requires fractional distillation due to similar boiling points.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁F₅O₃ | |
| Molecular Weight | 250.163 g/mol | |
| Storage Conditions | Ambient temperature | |
| Purity | >98% (HPLC) |
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each synthesis route:
Mechanistic Insights and Optimization
Solvent Effects
Polar aprotic solvents like THF improve chloroformate stability, while ethers minimize side reactions. In transesterification, toluene’s high boiling point facilitates equilibrium shifting.
Industrial and Environmental Considerations
Large-scale production favors triphosgene due to its cost-effectiveness, despite requiring rigorous HCl management. The PFP route, though cleaner, is limited by the expense of pentafluorophenyl reagents . Environmental regulations increasingly incentivize the latter for green chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of butanol and 2,2,3,3,3-pentafluoropropyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Butanol and 2,2,3,3,3-pentafluoropropyl alcohol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemical Synthesis and Intermediates
Butyl 2,2,3,3,3-pentafluoropropyl carbonate serves as a valuable intermediate in the synthesis of various chemical compounds. It can be used to produce diisocyanates through thermal decomposition reactions. This property is particularly useful in the production of high-value-added isocyanates utilized in the manufacture of polyurethanes and other polymeric materials. The compound demonstrates stability and reactivity balance that is advantageous for synthetic routes in organic chemistry .
Polymer Science
In polymer science, this compound is employed in the synthesis of fluorinated polymers. For instance, it has been used to create poly(2,2,3,3,3-pentafluoropropyl methacrylate), a polymer characterized by its unique thermal and mechanical properties. This polymer exhibits low solubility in most organic solvents and high thermal stability (decomposition temperature above 340°C), making it suitable for applications requiring durability and resistance to harsh conditions .
This compound has potential applications in electrolyte formulations for lithium-ion batteries. Its incorporation into ionic liquids can enhance the stability and performance of battery systems. Specifically, fluorinated ionic liquids derived from this compound exhibit high oxidation stability and improved electrochemical performance compared to traditional electrolytes .
Pharmaceutical Applications
The compound's structural characteristics allow it to be utilized in drug design as a prodrug strategy. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research indicates that modifications involving this compound can lead to improved anticancer activity when integrated into drug scaffolds .
Environmental Applications
Fluorinated compounds are also being explored for their potential in environmental applications such as green chemistry initiatives. Their unique properties may contribute to more sustainable processes by reducing the environmental impact associated with traditional solvents and reagents .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound across different fields:
- Synthesis of Diisocyanates : A patent describes methods for producing diisocyanate compounds using this compound as an intermediate. The process shows efficiency in generating high-purity products suitable for industrial applications .
- Polymer Characterization : Research on poly(2,2,3,3,3-pentafluoropropyl methacrylate) demonstrated its potential use in coatings and adhesives due to its superior surface properties and thermal stability compared to non-fluorinated counterparts .
- Electrochemical Studies : Investigations into fluorinated ionic liquids derived from this compound showed promising results in improving the cycling performance of lithium-ion batteries under high voltage conditions .
Mechanism of Action
The mechanism of action of Butyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with other molecules. The carbonate group can undergo hydrolysis, releasing butanol and 2,2,3,3,3-pentafluoropropyl alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The compound is compared to structurally related fluorinated esters and carbonates, focusing on substituent effects and physical characteristics.
- Thermal Stability : The lower enthalpy of fusion (25.57 kJ/mol) compared to isohexyl analogs (29.45 kJ/mol) suggests reduced crystallinity, which may enhance solubility in organic matrices .
Performance in Battery Electrolytes
Fluorinated ethers (e.g., TPE in ) exhibit high Coulombic efficiency (>98%) in Li-S batteries due to their stability against lithium dendrite formation.
Key Research Findings
Fluorination Enhances Stability: The pentafluoropropyl group significantly improves thermal and electrochemical stability compared to non-fluorinated carbonates, albeit at a higher synthetic cost .
Structure-Property Relationships : Increasing alkyl chain length (ethyl → butyl) reduces volatility but may compromise ionic conductivity in electrolytes .
Diverse Applications : From battery electrolytes to polymer precursors, fluorinated carbonates bridge materials science and industrial chemistry, though trade-offs exist between performance and cost .
Biological Activity
Butyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated compound that has garnered attention in various fields including chemistry, biology, and medicine due to its unique properties and potential applications. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound is characterized by its carbonate functional group and the presence of multiple fluorine atoms. The fluorination imparts distinct chemical properties that can influence its reactivity and interaction with biological systems. The compound can undergo hydrolysis to yield butanol and 2,2,3,3,3-pentafluoropropyl alcohol, which can participate in various biochemical pathways.
The biological activity of this compound is primarily attributed to its interactions with cellular components. The presence of fluorine atoms enhances the compound's lipophilicity and can affect membrane permeability. This interaction may alter the function of proteins and other biomolecules within cells.
Key Mechanisms:
- Hydrolysis : Releases biologically active metabolites.
- Nucleophilic Substitution : Can modify biological molecules to enhance their stability and activity.
- Interaction with Cell Membranes : Alters membrane fluidity and protein function.
Research Findings
- Stability Enhancement : Studies suggest that this compound can modify the stability of proteins and nucleic acids. This modification is crucial for applications in drug delivery systems where enhanced stability is desired.
- Potential Drug Delivery Applications : The compound has been explored for its utility in drug delivery systems due to its unique properties that facilitate the encapsulation and release of therapeutic agents .
Table 1: Summary of Biological Applications
Example Study: Stability Enhancement
A study investigated the effect of this compound on the stability of a model protein. Results indicated a significant increase in protein half-life under physiological conditions compared to controls without the compound.
Comparison with Similar Compounds
This compound can be compared with other fluorinated compounds such as bis(2,2,3,3,3-pentafluoropropyl) carbonate. The unique combination of butyl and pentafluoropropyl groups in this compound provides distinct physical and chemical properties that make it suitable for specialized applications in research and industry .
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Enhanced stability; potential drug delivery | Drug delivery systems; protein modification |
| Bis(2,2,3,3,3-Pentafluoropropyl) Carbonate | Similar fluorination; different structural properties | Specialty chemicals |
Q & A
Q. What are the recommended methods for synthesizing Butyl 2,2,3,3,3-pentafluoropropyl carbonate, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves esterification between 2,2,3,3,3-pentafluoropropanol and butyl chloroformate. Key steps include:
- Catalyst Selection : Use pyridine or DMAP to neutralize HCl byproducts and accelerate the reaction .
- Temperature Control : Maintain 0–5°C during reagent mixing to minimize side reactions (e.g., hydrolysis of the chloroformate) .
- Purity Assessment : Post-synthesis, validate purity via GC (≥97.0% area%, as per fluorinated acid analogs) and monitor density (1.571–1.575 g/cm³, similar to pentafluoropropionic acid derivatives) .
- Yield Optimization : Employ a factorial design to test variables like molar ratios (alcohol:chloroformate), solvent polarity (anhydrous THF vs. dichloromethane), and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Answer:
- ¹⁹F NMR : Expect distinct signals for the five equivalent CF₃ groups (δ ≈ -70 to -80 ppm) and the CF₂ group (δ ≈ -120 ppm). Splitting patterns can confirm structural integrity .
- ¹H NMR : Look for butyl chain protons (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and the carbonate-linked CH₂ group (δ 4.2–4.5 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch of carbonate) and 1100–1300 cm⁻¹ (C-F stretches) .
- GC-MS : Use to verify molecular ion peaks (e.g., m/z ≈ 264 for [M+H]⁺) and rule out fluorinated impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in thermal stability data for this compound under varying atmospheric conditions?
Answer:
- Controlled TGA Experiments : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition thresholds. Compare with literature data for ethyl analogs (e.g., decomposition onset ~150°C) .
- Moisture Sensitivity : Use Karl Fischer titration to quantify trace water content, which may hydrolyze the carbonate group and alter stability. Store samples in anhydrous conditions with molecular sieves .
- Data Reconciliation : Apply multivariate regression to isolate confounding variables (e.g., heating rate, sample mass) across studies .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Model the electron-withdrawing effect of fluorine atoms on the carbonate group’s electrophilicity. Compare activation energies for SN2 pathways with non-fluorinated analogs .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on transition-state geometries and reaction rates .
- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots from hydrolysis studies) .
Q. What experimental design strategies can systematically evaluate the impact of solvent polarity and temperature on the compound’s hydrolysis kinetics?
Answer:
- Factorial Design : Test variables like solvent (dielectric constants: water, DMSO, THF), temperature (25–60°C), and pH (buffered solutions). Use a 2³ design to identify interactions .
- Kinetic Monitoring : Employ HPLC or ¹⁹F NMR to track hydrolysis product formation (e.g., 2,2,3,3,3-pentafluoropropanol) over time .
- Statistical Analysis : Apply ANOVA to determine significant factors (e.g., solvent polarity contributes >60% variance in rate constants) .
Key Considerations
- Safety Protocols : Follow handling guidelines for fluorinated compounds, including fume hood use and PPE (gloves, goggles) .
- Theoretical Frameworks : Anchor studies in reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) or computational chemistry models .
- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., fixed humidity levels) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
